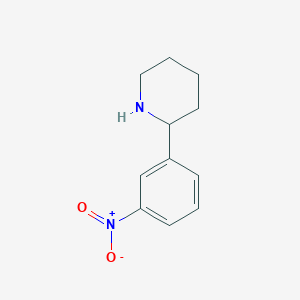

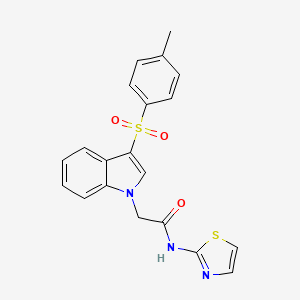

![molecular formula C17H17N3 B2718655 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine CAS No. 865658-67-9](/img/structure/B2718655.png)

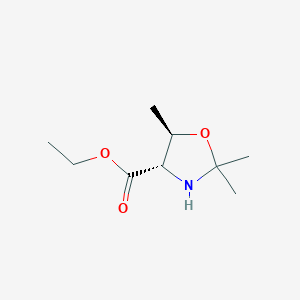

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine

Vue d'ensemble

Description

The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine” is a chemical compound that has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the reaction of 2,5-dimethylpyrrole with phenylacetic acids in distilled N,N-dimethyl formamide using a coupling agent . Another method involves the reaction of 2,5-dimethylpyrrole with benzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound is complex and includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

This compound has been found to participate in various chemical reactions. For example, it has been used to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It has also been found to exhibit action against DHFR and enoyl ACP reductase enzymes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in various solvents, its melting point, and its spectral data .Applications De Recherche Scientifique

Supramolecular Chemistry Applications:

- Synthesis of Pyridine-Based Ligands: 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine has been utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands are crucial in the formation of complex molecular structures, which have applications in various fields including pharmaceuticals and materials science (Schubert & Eschbaumer, 1999).

Pharmacological and Biological Research

2. Anti-Anoxic and Anti-Lipid Peroxidation Activities: Novel 4-arylpyrimidine derivatives, which include structures similar to this compound, have shown anti-anoxic (AA) activity and effectiveness against lipid peroxidation. This suggests potential therapeutic applications in conditions related to anoxia and oxidative stress (Kuno et al., 1992).

Material Science and Nonlinear Optics

3. Exploration in Nonlinear Optics: Pyrimidine derivatives, including compounds structurally related to this compound, have been studied for their nonlinear optical properties. These studies contribute to the development of materials for optoelectronic and high-tech applications (Hussain et al., 2020).

Antioxidant, Antitumor, and Antimicrobial Activities

4. Antioxidant and Antitumor Activities: Certain pyrazolopyridine derivatives, related to the structure of this compound, have been synthesized and found to exhibit significant antioxidant and antitumor activities. This highlights their potential in the development of new therapeutic agents (El‐Borai et al., 2013).

Chemical Synthesis and Reactivity

5. Synthesis of Styrylpyrimidines: Pyrimidine derivatives, including those similar to the compound , have been used in the synthesis of styrylpyrimidines. These compounds have potential applications in various chemical processes and pharmaceuticals (Gashev, Borunov, & Smirnov, 1981).

Orientations Futures

Future research on this compound could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields .

Mécanisme D'action

Target of Action

The primary targets of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine are the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .

Mode of Action

this compound interacts with its targets by binding to the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the synthesis of nucleotides and fatty acids .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes by this compound affects the biochemical pathways involved in nucleotide and fatty acid synthesis . The downstream effects of this disruption can lead to the inhibition of cell growth and replication .

Pharmacokinetics

The compound’s ability to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Analyse Biochimique

Biochemical Properties

This compound has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions suggest that 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine may play a role in biochemical reactions involving these enzymes .

Cellular Effects

In a study involving Chinese hamster ovary cells, this compound was found to improve monoclonal antibody production . It influenced cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This leads to inhibition or activation of these enzymes, which can result in changes in gene expression .

Propriétés

IUPAC Name |

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-12-4-5-13(2)20(12)16-8-6-15(7-9-16)17-10-11-18-14(3)19-17/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYCTAPCJHJHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323075 | |

| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

865658-67-9 | |

| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

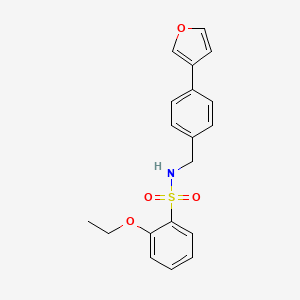

![5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

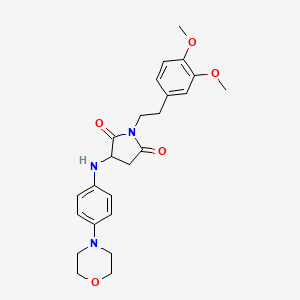

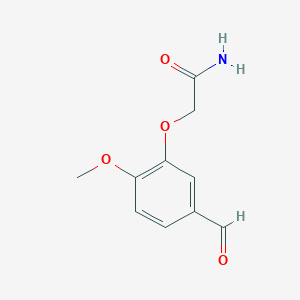

![2-((3-(4-Ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2718577.png)

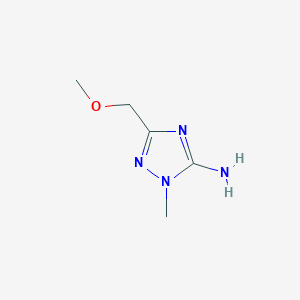

![2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2718585.png)